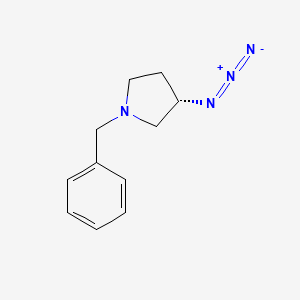

(3S)-1-benzyl-3-azidopyrrolidine

CAS No.:

Cat. No.: VC13955961

Molecular Formula: C11H14N4

Molecular Weight: 202.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N4 |

|---|---|

| Molecular Weight | 202.26 g/mol |

| IUPAC Name | (3S)-3-azido-1-benzylpyrrolidine |

| Standard InChI | InChI=1S/C11H14N4/c12-14-13-11-6-7-15(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1 |

| Standard InChI Key | KPXBMEKTAFSEQX-NSHDSACASA-N |

| Isomeric SMILES | C1CN(C[C@H]1N=[N+]=[N-])CC2=CC=CC=C2 |

| Canonical SMILES | C1CN(CC1N=[N+]=[N-])CC2=CC=CC=C2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

(3S)-1-Benzyl-3-azidopyrrolidine consists of a five-membered pyrrolidine ring with substituents at positions 1 and 3. The benzyl group (C₆H₅CH₂) at the 1-position introduces aromaticity and steric bulk, while the azide (-N₃) at the 3-position confers unique reactivity for cycloaddition reactions. The stereocenter at C3 adopts an S configuration, critical for enantioselective applications .

Key Structural Features:

-

Molecular Formula: C₁₁H₁₃N₄

-

Molecular Weight: 201.25 g/mol (calculated).

-

Stereochemistry: The (3S) configuration is preserved in analogs like (3S)-1-benzyl-3-aminopyrrolidine (CAS 114715-38-7) , suggesting similar chiral stability.

Spectroscopic Characteristics

While direct spectral data for (3S)-1-benzyl-3-azidopyrrolidine is unavailable, related compounds offer benchmarks:

-

Mass Spectrometry: The parent amine (C₁₁H₁₆N₂) exhibits a molecular ion peak at m/z 176.2581 . For the azide derivative, a peak near m/z 201 is anticipated.

-

NMR: The Boc-protected analog (C₁₆H₂₄N₂O₂) shows characteristic tert-butyl (δ 1.4 ppm) and benzyl (δ 7.3 ppm) signals . The azide’s ¹H-NMR would likely display pyrrolidine ring protons (δ 1.5–3.5 ppm) and aromatic resonances (δ 7.2–7.4 ppm).

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of (3S)-1-benzyl-3-azidopyrrolidine can be inferred from methods used for analogous compounds:

Starting Material: (3S)-1-Benzyl-3-aminopyrrolidine

-

CAS 114715-38-7: This amine serves as a precursor. Its synthesis involves chiral resolution or asymmetric catalysis .

Diazotransfer Reaction

Conversion of the amine to an azide can be achieved via:

-

Diazonium Salt Formation: Treatment with NaNO₂/HCl followed by NaN₃.

-

Mitsunobu Reaction: Using DIAD/Ph₃P and an azide donor (e.g., HN₃) .

Example Protocol (Adapted from ):

-

Reagents: (3S)-1-Benzyl-3-aminopyrrolidine, NaN₃, CuSO₄, H₂O.

-

Conditions: pH 5–6, 0–5°C, 12 h.

-

Workup: Extraction with DCM, purification via column chromatography.

Applications in Organic and Medicinal Chemistry

Click Chemistry

The azide group enables Huisgen 1,3-dipolar cycloaddition with alkynes, forming triazoles. This reaction is pivotal in:

-

Bioconjugation: Labeling biomolecules (e.g., proteins, DNA) .

-

Drug Discovery: Creating combinatorial libraries via modular assembly .

Chiral Building Blocks

The (3S) configuration makes this compound valuable for synthesizing enantiopure pharmaceuticals. Examples include:

-

Antiviral Agents: Pyrrolidine scaffolds are prevalent in protease inhibitors.

-

Ligands for Asymmetric Catalysis: Chiral amines/azides act as catalysts in C–C bond formation .

Future Directions and Research Gaps

Unexplored Synthetic Methods

-

Enzymatic Catalysis: Lipases or transaminases for enantioselective azide introduction.

-

Flow Chemistry: Continuous processes to mitigate azide accumulation risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume